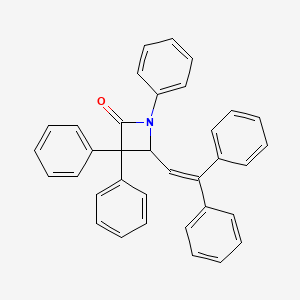![molecular formula C10H16O B14409433 Ethanone, 1-[2-(2-propenyl)cyclopentyl]- CAS No. 85283-32-5](/img/structure/B14409433.png)
Ethanone, 1-[2-(2-propenyl)cyclopentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[2-(2-propenyl)cyclopentyl]-: is an organic compound with the molecular formula C10H14O It is a derivative of ethanone, where the ethanone group is substituted with a cyclopentyl ring that has a propenyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[2-(2-propenyl)cyclopentyl]- typically involves the following steps:
Propenylation: The addition of a propenyl group to the cyclopentyl ring.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the addition of hydrogen atoms.
Grignard Reaction: Utilizing Grignard reagents to introduce the propenyl group.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanone, 1-[2-(2-propenyl)cyclopentyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products:
Alcohols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[2-(2-propenyl)cyclopentyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethanone, 1-[2-(2-propenyl)cyclopentyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenyl group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The cyclopentyl ring provides structural stability and influences the compound’s overall conformation.
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl Methyl Ketone: Similar structure but lacks the propenyl group.
Cyclopentylethanone: Another derivative of ethanone with a cyclopentyl group.
Uniqueness: Ethanone, 1-[2-(2-propenyl)cyclopentyl]- is unique due to the presence of both a cyclopentyl ring and a propenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85283-32-5 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(2-prop-2-enylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-5-9-6-4-7-10(9)8(2)11/h3,9-10H,1,4-7H2,2H3 |
InChI-Schlüssel |
KQJMZWRJJQBLOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCC1CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


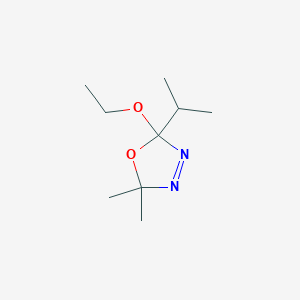
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
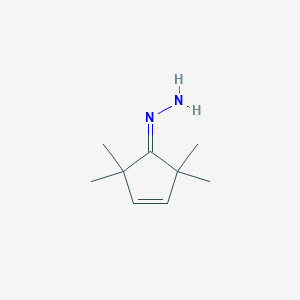

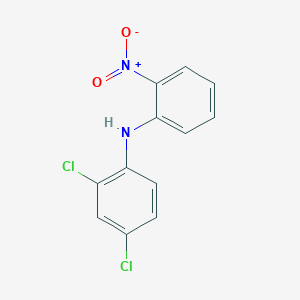

![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
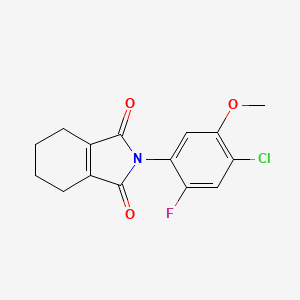
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
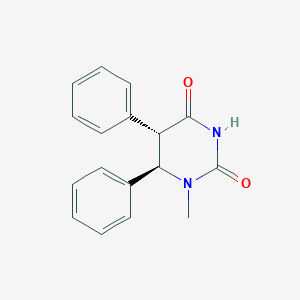
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
